molecular formula C14H20N2 B8246003 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Cat. No.: B8246003
M. Wt: 216.32 g/mol
InChI Key: CVKJAXCQPFOAIN-UHFFFAOYSA-N
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Description

4-[2-(5,5-Dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a bicyclic imidazole derivative characterized by a cyclopropyl ring substituted with a 5,5-dimethylhex-1-ynyl group at the 2-position of the imidazole core. The compound’s structure combines the aromatic imidazole ring—a heterocycle known for its role in biological systems—with a sterically constrained cyclopropane moiety and an alkyne side chain. The following analysis instead draws parallels from structurally related imidazole derivatives.

Properties

IUPAC Name

5-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJAXCQPFOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870238
Record name 5-[2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylation of 3-(1H-Imidazol-4-yl)-acrylic Acid Sec-Butyl Ester

The synthesis begins with the protection of the imidazole nitrogen using trityl chloride. Reaction of 3-(1H-imidazol-4-yl)-acrylic acid sec-butyl ester (205 g, 1.06 mol) with trityl chloride (310 g, 1.1 mol) in chloroform at room temperature affords 3-(1-trityl-1H-imidazol-4-yl)-acrylic acid sec-butyl ester in 84% yield after recrystallization. Tritylation prevents side reactions during subsequent cyclopropanation.

Key Data:

  • Solvent: Chloroform

  • Base: Triethylamine (1.06 mol)

  • Yield: 84%

  • Characterization: 1H^1H NMR (CDCl3_3): δ 7.35–7.53 (m, 15H, Trityl), 6.84 (s, 1H, Imidazole).

Cyclopropanation via Sulfoxonium Ylide

Cyclopropanation employs the Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide (258.5 g, 1.71 mol) and NaH (48.1 g, 1.17 mol) generate the ylide in DMSO/THF, which reacts with the α,β-unsaturated ester to form 2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarboxylic acid sec-butyl ester (401 g, 84%).

Reaction Conditions:

  • Temperature: 50°C, 16 h

  • Workup: Extraction with ether, brine wash

  • Key Intermediate: Cyclopropane ring confirmed by 1H^1H NMR coupling constants (J=68HzJ = 6–8 \, \text{Hz}).

Saponification to Carboxylic Acid

The sec-butyl ester is hydrolyzed using KOH (610 g) in ethanol/water (6.5 L) at 50–60°C for 17 h, yielding 2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarboxylic acid (370 g, 90%). Acidification to pH 6 precipitates the product.

Analytical Data:

  • 1H^1H NMR (DMSO-d6_6): δ 12.2 (s, 1H, COOH), 1.22–1.29 (m, 2H, cyclopropane).

  • MS (DCI/NH3_3): m/z 395 [M+H]+^+.

Chiral Resolution with Camphorsultam

The racemic acid is resolved using (1S)-(-)-2,10-camphorsultam. Activation with CDI (33 g, 203 mmol) in DMF, followed by coupling with camphorsultam (65 g, 305 mmol) and DBU (31 g, 203 mmol), produces diastereomeric amides separable by chromatography.

Enantiomer Ratio:

  • 6b (1S,2S): 97% de

  • 6a (1R,2R): 96% de

  • Yield: 75% for each enantiomer.

Aldehyde Intermediate Formation

DIBALH reduction (220 mmol) of amide 6b in CH2_2Cl2_2 at –78°C yields (1S,2S)-2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarbaldehyde (4b). Quenching with NH4_4Cl and extraction affords the aldehyde in 85% yield.

Spectral Confirmation:

  • 1H^1H NMR (CDCl3_3): δ 9.72 (s, 1H, CHO).

Ethynylation and Alkylation

The aldehyde undergoes ethynylation with TMSCHN2_2 (56 mL, 111.1 mmol) and n-BuLi to install the acetylene group. Subsequent alkylation with trifluoromethanesulfonic acid 3,3-dimethylbutyl ester introduces the 5,5-dimethylhexynyl side chain, yielding 4-[2-(5,5-dimethylhex-1-ynyl)-cyclopropyl]-1-trityl-1H-imidazole (8b) in 78% yield.

Conditions:

  • Temperature: –20°C

  • Reagents: HMPA (10 mL, 50 mmol), triflate (20 mL, 100 mmol).

Final Deprotection

Acidic cleavage of the trityl group using 2N HCl in ethanol (500 mL) at 70°C for 1 h furnishes the target compound (13.5 g, 96%) after neutralization and chromatography.

Characterization:

  • 1H^1H NMR (CD3_3OD): δ 7.39 (s, 1H), 6.68 (s, 1H), 0.78 (s, 9H, C(CH3_3)3_3).

  • Chiral Rotation: [α]D20^{20}_D = –276.6° (c = 0.5, MeOH).

Analytical and Process Considerations

Spectroscopic Validation

Critical intermediates are validated via:

  • 1H/13C^1H/^{13}C NMR: Confirms cyclopropane geometry and substituent orientation.

  • Mass Spectrometry: Matches theoretical molecular weights (±0.5 Da).

  • Chiral HPLC: Verifies >96% ee for both enantiomers.

Scale-Up Challenges

  • Cyclopropanation Exotherm: Controlled addition of ylide precursors prevents thermal degradation.

  • Trityl Group Stability: Acidic conditions during deprotection require precise pH control to avoid imidazole ring protonation .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the cyclopropyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Key Structural Differences :

  • The imidazole core in this analog is substituted with a 4-(chloromethyl)phenyl group at the 4-position, a nitro group at the 5-position, and two methyl groups at the 1- and 2-positions .
  • In contrast, the target compound lacks nitro and phenyl substituents but features a cyclopropyl-alkyne side chain.

Functional Implications :

  • The nitro group in the analog may enhance electrophilicity, influencing reactivity in downstream reactions (e.g., TDAE-mediated coupling with carbonyl derivatives) .
  • The target’s alkyne group could confer rigidity and influence pharmacokinetics, such as membrane permeability or metabolic stability.

Pharmacological Analog: Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl Ketone)

Structural Comparison :

  • Ciproxifan shares a cyclopropyl group linked to an imidazole core but differs in substituents: it includes a phenyl ketone and a propyloxy chain .
  • The target compound’s dimethylhexynyl group introduces greater hydrophobicity and steric bulk compared to ciproxifan’s oxygen-containing side chain.

Pharmacokinetics :

  • Ciproxifan exhibits 62% oral bioavailability in mice, attributed to its balanced lipophilicity and metabolic stability .
  • The target compound’s dimethylhexynyl group may reduce solubility but improve blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs.

Data Table: Comparative Analysis of Key Features

Feature 4-[2-(5,5-Dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Ciproxifan
Core Structure 3H-imidazole with cyclopropyl-alkyne 1H-imidazole with nitro, methyl, and chloromethylphenyl groups Imidazole with cyclopropyl-phenyl ketone
Key Substituents 5,5-Dimethylhex-1-ynyl 5-Nitro, 1,2-dimethyl, 4-(chloromethyl)phenyl Cyclopropyl, phenyl ketone, propyloxy
Synthetic Method Not reported (speculative: alkyne coupling) Chlorination with SOCl₂ Multi-step (exact method not detailed)
Biological Activity Unknown Intermediate for arylethanol derivatives H₃ antagonist (Ki = 0.5–1.9 nM)
Pharmacokinetics Undetermined Not studied 62% oral bioavailability in mice

Research Implications and Limitations

While direct data on 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole are absent, insights from structural analogs highlight:

  • Synthetic Strategy : Cyclopropane and alkyne incorporation may require specialized reagents (e.g., transition-metal catalysts) compared to the nitro/chloromethylphenyl analog’s straightforward chlorination.
  • Biological Potential: The cyclopropyl group’s presence in both the target compound and ciproxifan suggests utility in receptor modulation, though steric and electronic differences will dictate specificity.
  • Knowledge Gaps: Empirical studies on the target compound’s synthesis, stability, and receptor interactions are needed to validate hypotheses derived from analogs.

Biological Activity

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a synthetic compound notable for its unique chemical structure, which includes a cyclopropyl group attached to an imidazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is C14H20N2C_{14}H_{20}N_2. The structural representation is as follows:

InChI InChI 1S C14H20N2 c1 14 2 3 7 5 4 6 11 8 12 11 13 9 15 10 16 13 h9 12H 5 7 8H2 1 3H3 H 15 16 \text{InChI InChI 1S C14H20N2 c1 14 2 3 7 5 4 6 11 8 12 11 13 9 15 10 16 13 h9 12H 5 7 8H2 1 3H3 H 15 16 }

Biological Activity Overview

Research indicates that compounds containing the imidazole moiety exhibit a broad range of biological activities. Specifically, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole has been explored for its potential in several therapeutic areas:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A study demonstrated that various imidazole analogues exhibited significant activity against bacterial strains. While specific data on 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is limited, its structural similarity to other active imidazoles suggests potential efficacy against pathogens.

Anticancer Properties

The anticancer potential of imidazole derivatives has been well documented. For instance, studies have shown that certain imidazole compounds can inhibit cancer cell proliferation by inducing apoptosis. Molecular docking studies suggest that 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole may interact with key targets involved in cancer pathways, although specific experimental data is still required to confirm these effects.

The mechanism of action for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of target proteins.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar imidazole compounds:

Study Compound Biological Activity Findings
Nascimento et al. (2020)I33Anti-inflammatoryInhibited NF-kB transcription factor; reduced pro-inflammatory mediators in macrophages.
Rocha et al. (2020)I34Anti-inflammatoryEffective against neutrophil degranulation; reduced IL-6 production in vivo.
Nascimento et al. (2020)I38Anti-inflammatoryIC50 = 44 μM; superior activity compared to Aspirin (IC50 = 200 μM).

These studies illustrate the potential for imidazole derivatives to serve as therapeutic agents across various applications.

Q & A

Q. What are the common synthetic strategies for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole, and how is structural purity validated?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, substituted imidazoles are synthesized via reactions between aldehydes, amines, and ammonium acetate under reflux conditions. Structural validation employs 1H-NMR , 13C-NMR , and IR spectroscopy to confirm regiochemistry and functional groups. Elemental analysis (C, H, N) is used to verify purity . For the cyclopropane moiety, stereochemical analysis via NOESY or X-ray crystallography may be required.

Q. Which spectroscopic techniques are critical for characterizing the cyclopropane and imidazole moieties in this compound?

  • Methodological Answer :
  • 1H-NMR : Probes cyclopropane proton coupling patterns (e.g., geminal coupling constants ~1–3 Hz) and imidazole aromatic protons (δ 7.0–8.5 ppm).
  • 13C-NMR : Identifies sp² carbons in the imidazole ring (~120–140 ppm) and cyclopropane carbons (~10–20 ppm).
  • IR Spectroscopy : Confirms NH stretching (~3400 cm⁻¹) in 3H-imidazole tautomers and C≡C stretches (~2200 cm⁻¹) in the alkyne substituent .

Q. What in vitro models are used to evaluate its histamine H₃ receptor antagonist activity?

  • Methodological Answer :
  • Radioligand Binding Assays : Competitive binding studies using [³H]-histamine or [³H]-R-α-methylhistamine on human H₃ receptor-expressing HEK293 cells.
  • Functional Assays : Measurement of cAMP levels via ELISA to assess inverse agonism/antagonism .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Ceric ammonium nitrate (CAN) improves cyclocondensation efficiency in ethanol at 95–100°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 h to 2 h) while maintaining yields >75% .

Q. What computational strategies predict binding modes of this compound to histamine H₃ receptors?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with key residues (e.g., Asp114, Trp371) in the H₃ receptor’s orthosteric pocket.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .

Q. How do substituents on the cyclopropane or imidazole ring influence biological activity?

  • Methodological Answer :
  • SAR Studies : Bulky substituents (e.g., 5,5-dimethylhexynyl) enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets like H₃ receptors.
  • Electron-Withdrawing Groups : Nitro or halogen substituents on the imidazole increase receptor affinity but may reduce metabolic stability .

Q. What analytical workflows resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across assays (e.g., binding vs. functional assays) to identify assay-specific biases.
  • Proteomics : Validate receptor expression levels in cell lines via Western blotting to rule out variability .

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